molecular formula C17H22O2Si B14015224 2-Butyl-3-(trimethylsilyl)naphthalene-1,4-dione CAS No. 75909-64-7

2-Butyl-3-(trimethylsilyl)naphthalene-1,4-dione

Cat. No.: B14015224
CAS No.: 75909-64-7
M. Wt: 286.44 g/mol
InChI Key: ZMTWCXFHFPLONH-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse chemical properties and applications This compound is characterized by the presence of a butyl group at the 2-position and a trimethylsilyl group at the 3-position of the naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with a halogenated naphthoquinone derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- involves its interaction with molecular targets and pathways within biological systems. For example, derivatives of naphthoquinone have been shown to modulate immune responses by promoting the expansion of CD8+ T cells and inhibiting the development of Th1 and Th17 cells . These interactions can lead to therapeutic effects in autoimmune diseases such as multiple sclerosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is unique due to the presence of both butyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability and solubility, making it a valuable molecule for various applications.

Properties

CAS No.

75909-64-7

Molecular Formula

C17H22O2Si

Molecular Weight

286.44 g/mol

IUPAC Name

2-butyl-3-trimethylsilylnaphthalene-1,4-dione

InChI

InChI=1S/C17H22O2Si/c1-5-6-9-14-15(18)12-10-7-8-11-13(12)16(19)17(14)20(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

ZMTWCXFHFPLONH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)[Si](C)(C)C

Origin of Product

United States

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